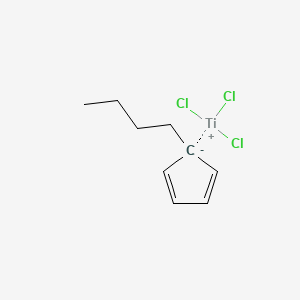
(N-Butylcyclopentadienyl)titanium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Butylcyclopentadienyl)titanium trichloride is an organotitanium compound with the molecular formula C₉H₁₃Cl₃Ti It is a moisture-sensitive compound that adopts a piano stool geometry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Butylcyclopentadienyl)titanium trichloride typically involves the reaction of cyclopentadienyl derivatives with titanium tetrachloride. One common method includes the reaction of N-butylcyclopentadienyl lithium with titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(N-Butylcyclopentadienyl)titanium trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state titanium species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as zinc powder or cobaltocene are often used.
Substitution: Ligands like trimethylphosphine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Polymeric titanium(III) derivatives.
Substitution: Various substituted titanium complexes depending on the ligands used.
Scientific Research Applications
(N-Butylcyclopentadienyl)titanium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (N-Butylcyclopentadienyl)titanium trichloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where it can enhance the rate and selectivity of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienyl)titanium trichloride
- Pentamethylcyclopentadienyl)titanium trichloride
- Indenyl)titanium trichloride
Uniqueness
(N-Butylcyclopentadienyl)titanium trichloride is unique due to the presence of the N-butyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl titanium compounds, which may not have the same substituents and therefore exhibit different chemical behaviors and applications.
Properties
Molecular Formula |
C9H13Cl3Ti |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-butylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H13.3ClH.Ti/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
ZXZVRIUAEPNCTP-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[C-]1C=CC=C1.Cl[Ti+](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















